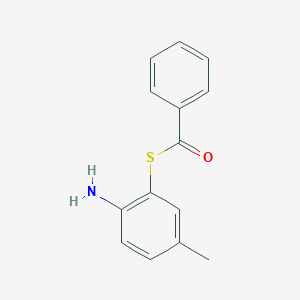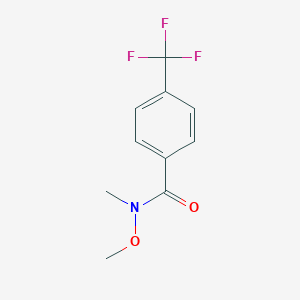
(S)-5-tert-Butyl hydrogen 2-azidoglutarate (dicyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioselective Catalysis
The use of chiral salts in enantioselective catalysis is well-documented. For instance, chiral hydrogen bond donor catalysts derived from similar structural frameworks have been employed for the enantioselective α-aminations of 1,3-dicarbonyl compounds, achieving high yields and enantioselectivities (Kumar, Ghosh, & Gladysz, 2016). These findings highlight the potential of using structurally related chiral salts in asymmetric synthesis.
Supramolecular Chemistry
Research in supramolecular chemistry has led to the development of low molecular weight gelators based on simple organic salts derived from protected L-amino acids and secondary amines, such as dicyclohexylammonium. These gelators exhibit remarkable properties, including load-bearing, moldability, and self-healing, attributed to their hydrogen-bonded networks (Sahoo et al., 2012). This research underscores the utility of dicyclohexylammonium salts in creating functional materials with potential applications in various fields.
Organometallic Chemistry
In organometallic chemistry, mixed azido-N-heterocyclic carbene complexes of nickel(II) incorporating tert-butyl groups have served as templates for synthesizing new compounds with unique ligands. These complexes exhibit interesting properties and offer insights into the design of organometallic compounds for catalysis and material science applications (Jothibasu & Huynh, 2009).
Molecular Synthesis
The synthesis of cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrates the application of tert-butyl and dicyclohexylammonium salts in molecular synthesis. These compounds are synthesized via intramolecular lactonization reactions and have applications in the synthesis of biologically active molecules (Moriguchi et al., 2014).
Propiedades
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKPGJJDAHOLO-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

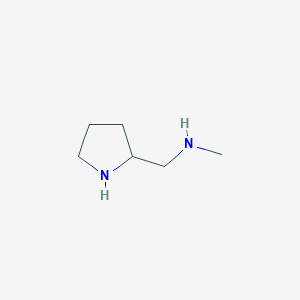



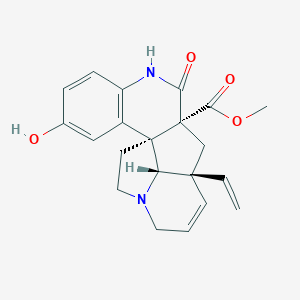
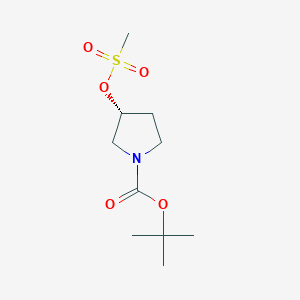

![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
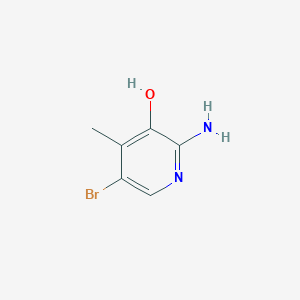
![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)
